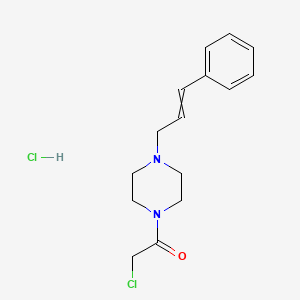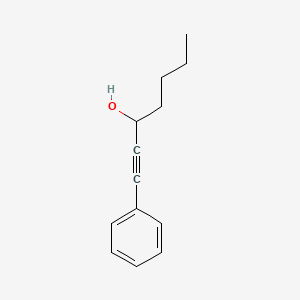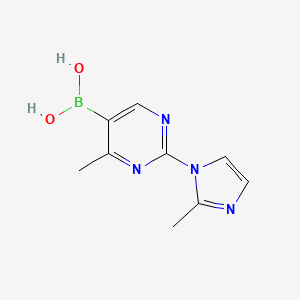
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further functionalized . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The pyrimidine and imidazole rings can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve halogenated compounds and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the pyrimidine ring can lead to partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain such functional groups. The pyrimidine and imidazole rings contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid functionality.
Other Imidazole-Containing Compounds: These include various pharmaceuticals and agrochemicals that feature the imidazole ring but may lack the boronic acid group.
Pyrimidine Derivatives: Compounds that contain the pyrimidine ring but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the boronic acid group with the imidazole and pyrimidine rings. This combination imparts specific reactivity and stability, making it valuable in various applications .
Propiedades
Fórmula molecular |
C9H11BN4O2 |
|---|---|
Peso molecular |
218.02 g/mol |
Nombre IUPAC |
[4-methyl-2-(2-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H11BN4O2/c1-6-8(10(15)16)5-12-9(13-6)14-4-3-11-7(14)2/h3-5,15-16H,1-2H3 |
Clave InChI |
DKTUMADEQGPDNJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1C)N2C=CN=C2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14092055.png)
![methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate](/img/structure/B14092061.png)
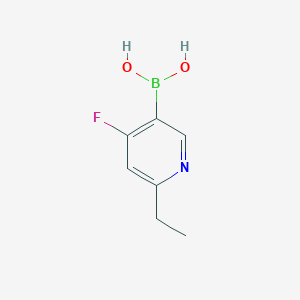
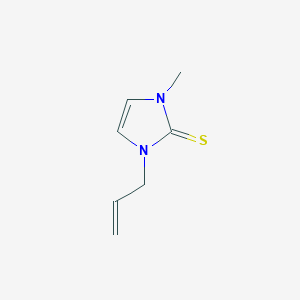
![tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B14092068.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(4-methylphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14092076.png)
![[8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14092083.png)
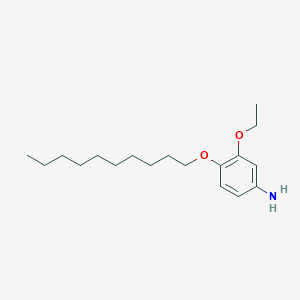
![4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol](/img/structure/B14092102.png)
![2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-](/img/structure/B14092116.png)

![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092129.png)
